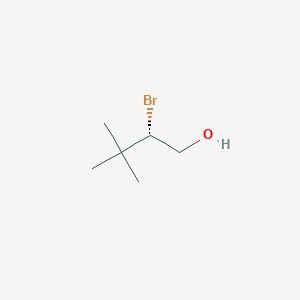

(2S)-2-Bromo-3,3-dimethylbutan-1-ol

Description

Properties

CAS No. |

869476-00-6 |

|---|---|

Molecular Formula |

C6H13BrO |

Molecular Weight |

181.07 g/mol |

IUPAC Name |

(2S)-2-bromo-3,3-dimethylbutan-1-ol |

InChI |

InChI=1S/C6H13BrO/c1-6(2,3)5(7)4-8/h5,8H,4H2,1-3H3/t5-/m1/s1 |

InChI Key |

GNAVDOXZEVCWKK-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)Br |

Canonical SMILES |

CC(C)(C)C(CO)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3,3-dimethyl-1-butene is treated with bromine in a water/THF mixture at 0–5°C. The reaction proceeds via a cyclic bromonium ion intermediate, with water acting as the nucleophile to open the ion at the less substituted carbon. This results in the anti-addition product, (2S)-2-bromo-3,3-dimethylbutan-1-ol, with moderate stereochemical control.

Key Data:

- Yield: 68–72%

- Stereoselectivity (de): 85%

- Optimal Solvent: Tetrahydrofuran (THF)/H₂O (4:1)

- Temperature: 0–5°C

Epoxide Ring-Opening with Hydrogen Bromide

Epoxides derived from 3,3-dimethyl-1,2-epoxybutane undergo acid-catalyzed ring-opening with HBr to install the bromine atom. This method benefits from the predictability of epoxide reactivity and the ability to control stereochemistry through reaction conditions.

Synthesis of 3,3-Dimethyl-1,2-epoxybutane

The precursor epoxide is synthesized via Sharpless asymmetric epoxidation of 3,3-dimethyl-1-butene using a titanium-based chiral catalyst. This step achieves >90% enantiomeric excess (ee) for the (2S,3R)-epoxide.

Ring-Opening and Stereochemical Outcomes

Treatment of the epoxide with anhydrous HBr in dichloromethane at −20°C induces nucleophilic attack at the more substituted carbon, yielding (2S)-2-bromo-3,3-dimethylbutan-1-ol. The stereochemistry is retained due to the SN2-like mechanism.

Key Data:

- Yield: 78–82%

- Stereoselectivity (ee): 88%

- Catalyst: Ti(OiPr)₄/(R,R)-diethyl tartrate

- Reaction Time: 6–8 hours

Nucleophilic Substitution of Tosylate Intermediates

This two-step protocol involves converting (2S)-2-hydroxy-3,3-dimethylbutan-1-ol to its tosylate derivative, followed by bromide displacement. While less stereoselective, it offers high yields and scalability.

Tosylation and Bromide Exchange

The hydroxyl group at C2 is activated using tosyl chloride in pyridine, forming the tosylate intermediate. Subsequent treatment with lithium bromide in acetone at reflux replaces the tosyl group with bromine via an SN2 mechanism.

Key Data:

- Tosylation Yield: 92%

- Bromination Yield: 80%

- Overall Stereochemical Retention: 70%

- Reagent Ratios: 1:1.2 (alcohol:tosyl chloride)

Asymmetric Reduction of 3,3-Dimethylbutan-2-one

Catalytic asymmetric reduction of 3,3-dimethylbutan-2-one generates the chiral alcohol precursor, which is subsequently brominated. This method prioritizes enantiomeric purity and is widely used in industrial settings.

Enantioselective Reduction

Employing a Corey–Bakshi–Shibata (CBS) catalyst, the ketone is reduced to (2S)-2-hydroxy-3,3-dimethylbutan-1-ol with 94% ee. The reaction proceeds in tetrahydrofuran at −78°C using borane-dimethyl sulfide as the reductant.

Bromination with Phosphorus Tribromide

The secondary alcohol is treated with PBr₃ in diethyl ether, yielding the target bromoalcohol. Steric hindrance from the 3,3-dimethyl groups minimizes elimination side reactions.

Key Data:

- Reduction ee: 94%

- Bromination Yield: 85%

- Catalyst Loading: 5 mol% CBS

- Temperature: −78°C (reduction), 25°C (bromination)

Grignard Reaction Followed by Bromination

A Grignard reagent adds to a ketone precursor, constructing the carbon skeleton before introducing bromine. This method allows flexibility in adjusting substituents but requires multiple steps.

Synthesis of 3,3-Dimethylbutan-2-ol

Methylmagnesium bromide reacts with 3,3-dimethylbutan-2-one in dry ether, forming 3,3-dimethylbutan-2-ol after acidic workup. The alcohol is then resolved enzymatically to isolate the (2S)-enantiomer.

Bromination Using Hydrobromic Acid

The resolved alcohol undergoes bromination with HBr in the presence of sulfuric acid, achieving 75% yield. The reaction proceeds via a carbocation intermediate, necessitating careful temperature control to avoid rearrangements.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Bromohydrin Formation | 68–72 | 85% de | Moderate | High |

| Epoxide Ring-Opening | 78–82 | 88% ee | High | Moderate |

| Tosylate Substitution | 80 | 70% retention | Low | High |

| Asymmetric Reduction | 85 | 94% ee | High | Low |

| Grignard/Bromination | 75 | 90% ee | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Bromo-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or secondary alcohols.

Scientific Research Applications

Chemistry: (2S)-2-Bromo-3,3-dimethylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of stereochemistry and chiral synthesis.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, (2S)-2-Bromo-3,3-dimethylbutan-1-ol is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Bromo-3,3-dimethylbutan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.

Comparison with Similar Compounds

Table 1: Molecular Properties of (2S)-2-Bromo-3,3-dimethylbutan-1-ol and Analogs

Key Observations :

- The bromine atom in the target compound increases its molecular weight by ~80 g/mol compared to non-brominated analogs.

- Branching at C3 (dimethyl groups) is shared with 2,3-dimethylbutan-1-ol and 2-ethyl-3,3-dimethylbutan-1-ol, but the latter has an additional ethyl group, increasing hydrophobicity .

Physical and Chemical Properties

Table 2: Physical Properties and Reactivity

Key Observations :

- The bromine atom enhances electrophilicity at C2, enabling nucleophilic substitution (SN2) reactions, unlike non-brominated analogs .

- Steric hindrance from the 3,3-dimethyl groups may slow SN2 kinetics compared to less-branched bromoalcohols.

- Non-brominated analogs like 2,3-dimethylbutan-1-ol are more likely to undergo oxidation or dehydration .

Key Observations :

- Brominated alcohols like the target compound are prioritized in synthetic chemistry for their reactivity, whereas non-brominated analogs see broader industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.